5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
- 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with herbicidal properties.
- It belongs to the group of synthetic auxins, which are growth regulators.
- Other herbicides in this group include dicamba, mecoprop, and 2,4-D.
Synthesis Analysis
- The synthesis of this compound involves specific reactions that lead to its formation. Unfortunately, I don’t have access to specific details about its synthesis.
Molecular Structure Analysis
- The molecular formula is C₁₁H₁₀ClN₃OS .
- The structure includes a triazole ring , a chloro-substituted phenyl group , and an ethyl chain .
- The methyl group and chlorine substitutions affect its properties.
Chemical Reactions Analysis
- The compound may undergo reactions typical of triazoles, such as nucleophilic substitutions or ring-opening reactions.
- Specific reactions would depend on the conditions and other reactants.
Physical And Chemical Properties Analysis
- Melting point : Approximately 101°C .
- Solubility : Soluble in water at varying pH levels.
- Vapour pressure , density , and other properties are available in technical data sheets.
Scientific Research Applications
Molecular Stability and Docking Studies
Research on benzimidazole derivatives bearing 1,2,4-triazole, which are explored as EGFR inhibitors, underscores the significance of molecular stabilities, conformational analyses, and molecular docking studies. These compounds are investigated for their anti-cancer properties, demonstrating how triazole derivatives can contribute to the development of novel therapeutic agents. The studies highlight the compounds' potential anti-cancer activity through detailed theoretical analysis, including density functional theory and molecular docking, to elucidate their mechanism of action at the molecular level (Karayel, 2021).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities showcase another crucial application area. These compounds have been synthesized and tested against various microorganisms, displaying moderate to good antimicrobial properties. This research avenue emphasizes the role of 1,2,4-triazole derivatives in developing new antimicrobial agents, contributing to addressing the global challenge of antibiotic resistance (Bektaş et al., 2007).
Anticonvulsant Activities
Another research direction involves the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities. These studies offer insights into the structural motifs that enhance activity in seizure models, indicating the potential of triazole derivatives in developing new treatments for epilepsy and related neurological conditions (Wang et al., 2015).
Pharmacological Studies
The design and pharmacological evaluation of sulfur-containing 1,2,4-triazole derivatives highlight their potential in antimicrobial therapy. These compounds have been synthesized, characterized, and tested for their pharmacological activity, revealing promising antibacterial and antifungal properties. Such studies underscore the versatility of triazole derivatives in pharmacological research, paving the way for new drug discoveries (Rao et al., 2014).
Safety And Hazards
- Toxicity : It poses risks if ingested or inhaled.
- Flammability : It is flammable.
- Environmental Impact : Consider its persistence and potential effects on ecosystems.
Future Directions
- Research on its environmental fate, long-term effects, and safer alternatives.
- Development of more sustainable herbicides.
properties
IUPAC Name |
3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEPBEYRTZLFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407384 | |
Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-53-4 | |
Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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